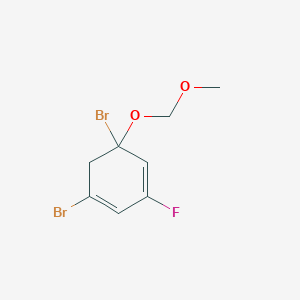
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene is an organic compound with the molecular formula C8H7Br2FO2 It is a derivative of cyclohexa-1,3-diene, substituted with bromine, fluorine, and methoxymethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene typically involves the bromination and fluorination of cyclohexa-1,3-diene derivatives. The methoxymethoxy group is introduced through a methoxymethylation reaction. The general synthetic route can be summarized as follows:
Bromination: Cyclohexa-1,3-diene is treated with bromine (Br2) in the presence of a catalyst to introduce bromine atoms at the 1 and 5 positions.
Fluorination: The brominated intermediate is then reacted with a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, to introduce the fluorine atom at the 3 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dibromo-3-fluoro-2-(methoxymethoxy)benzene
- 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene
- 1,3-Dibromo-5-fluoro-3-(methoxymethoxy)benzene
Uniqueness
1,5-Dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene is unique due to its specific substitution pattern on the cyclohexa-1,3-diene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9Br2FO2 |
|---|---|
Molekulargewicht |
315.96 g/mol |
IUPAC-Name |
1,5-dibromo-3-fluoro-5-(methoxymethoxy)cyclohexa-1,3-diene |
InChI |
InChI=1S/C8H9Br2FO2/c1-12-5-13-8(10)3-6(9)2-7(11)4-8/h2,4H,3,5H2,1H3 |
InChI-Schlüssel |
RQPFBDSXTLJVIL-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1(CC(=CC(=C1)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
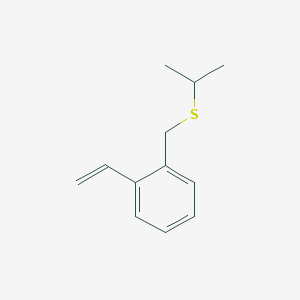
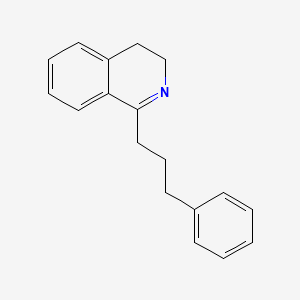
![N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14112161.png)
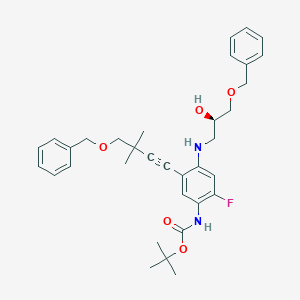
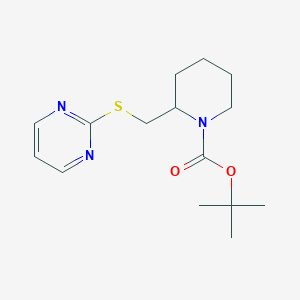
![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14112186.png)

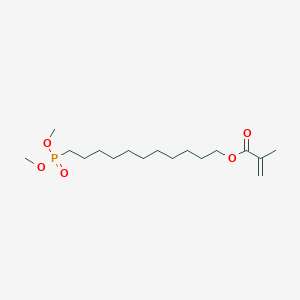
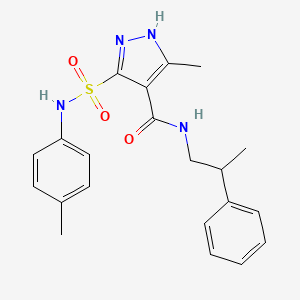
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
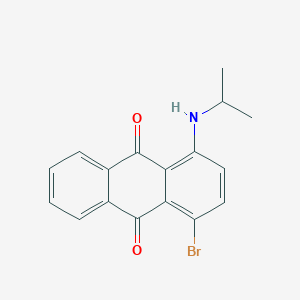
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
